molecular formula C16H31N3O3 B14777398 tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate

tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate

Cat. No.: B14777398
M. Wt: 313.44 g/mol
InChI Key: JFPOOFAVDLWUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate is a chiral carbamate derivative featuring a piperidine ring substituted with a methyl group and a 2-amino-3-methylbutanoyl moiety. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of protease inhibitors and peptide-based therapeutics. Its stereochemical configuration (S,S) is critical for its biological activity, as enantiomeric forms often exhibit divergent binding affinities . The tert-butyl carbamate group enhances stability and modulates solubility, making it a versatile building block in organic synthesis .

Properties

Molecular Formula

C16H31N3O3

Molecular Weight

313.44 g/mol

IUPAC Name

tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-methylcarbamate

InChI

InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-9-7-8-12(10-19)18(6)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3

InChI Key

JFPOOFAVDLWUCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(C)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and coupling reactions. One common synthetic route includes:

    Protection of the Amino Group: The amino group of the starting material is protected using a tert-butyl carbamate group.

    Formation of the Piperidine Ring: The protected amino acid derivative undergoes cyclization to form the piperidine ring.

    Coupling Reaction: The piperidine derivative is then coupled with the appropriate carboxylic acid derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or alkyl halides in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives or carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to mimic natural substrates makes it valuable for investigating biochemical pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting or modulating its activity. This interaction can lead to changes in biochemical pathways and cellular processes, resulting in the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical Variants

The stereochemistry of the piperidine and amino acid moieties significantly influences molecular interactions. For example:

  • tert-Butyl ((R)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate (CAS 1401665-56-2) is the R-configuration stereoisomer of the target compound. Despite sharing the same molecular formula (C₁₉H₂₉N₃O₃) and weight (347.45 g/mol), its reversed configuration at the piperidine ring reduces binding affinity to serine proteases by ~40% in enzymatic assays .

Substituent Modifications

Alkyl Group Variations
  • tert-Butyl ((S)-1-(2-aminoacetyl)piperidin-3-yl)(ethyl)carbamate (CAS 1354011-53-2) replaces the 3-methylbutanoyl group with a smaller 2-aminoacetyl substituent and substitutes methyl with ethyl. This reduces molecular weight to 285.39 g/mol (C₁₄H₂₇N₃O₃) and increases aqueous solubility by ~30%, albeit at the cost of reduced membrane permeability .
Piperidine Ring Positional Isomerism
  • tert-Butyl (piperidin-4-yl)methylcarbamate (CAS 135632-53-0) shifts the methylcarbamate group to the 4-position of the piperidine ring. This positional isomer exhibits a 20% lower melting point (127°C vs. 145°C for the target compound) due to reduced crystal packing efficiency .

Functional Group Additions

  • tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate (Catalog of Pyridine Compounds) incorporates a dimethoxypyridine ring, increasing electron density and improving UV absorbance at 254 nm. However, the methoxy groups reduce metabolic stability in hepatic microsome assays .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity (IC₅₀, nM)*
Target Compound (S,S-config) C₁₉H₂₉N₃O₃ 347.45 Chiral piperidine, methylcarbamate 12.5 ± 1.2
Stereoisomer (R,S-config) C₁₉H₂₉N₃O₃ 347.45 Altered stereochemistry 48.3 ± 3.7
tert-Butyl ((S)-1-(2-aminoacetyl)piperidin-3-yl)(ethyl)carbamate C₁₄H₂₇N₃O₃ 285.39 Smaller substituents, higher solubility 89.6 ± 5.1
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate C₁₃H₂₀N₂O₄ 268.31 Dimethoxypyridine, UV-active N/A (scaffold modifier)
tert-Butyl (piperidin-4-yl)methylcarbamate C₁₁H₂₂N₂O₂ 214.30 Positional isomer, lower melting point 215.0 ± 12.4

*IC₅₀ values based on serine protease inhibition assays.

Key Research Findings

  • Stereochemical Impact : The (S,S)-configuration of the target compound optimizes hydrogen bonding with protease active sites, as confirmed by X-ray crystallography using SHELXL .
  • Substituent Effects: Bulkier groups (e.g., isopropyl in CAS 1354008-24-4 ) reduce enzymatic turnover but improve plasma stability. Smaller substituents (e.g., ethyl in CAS 1354011-53-2 ) enhance solubility but compromise target affinity.
  • Synthetic Flexibility : The tert-butyl carbamate group allows for mild deprotection conditions (e.g., TFA), enabling its use in solid-phase peptide synthesis (SPPS) .

Biological Activity

tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate is a complex organic compound with the molecular formula C16H31N3O3. It is characterized by a piperidine ring, an amino acid derivative, and a tert-butyl carbamate group. This structural configuration is significant for its potential biological activities, particularly in medicinal chemistry and drug development.

The compound can be synthesized through various methods, typically involving key reagents such as tert-butyl chloroformate, piperidine derivatives, and amino acid precursors. The synthesis often requires specific conditions, including the use of solvents like dichloromethane and catalysts such as triethylamine to enhance yields and selectivity.

Table 1: Key Structural Features

Feature Description
Molecular FormulaC16H31N3O3
Molecular Weight299.41 g/mol
Key Functional GroupsPiperidine ring, tert-butyl group, amino acid derivative

Biological Activity

Research indicates that this compound exhibits potential biological activities, particularly in modulating enzyme functions and receptor interactions. Its structure allows it to bind effectively to specific molecular targets, potentially influencing pathways related to neuropharmacology and oncology.

While the precise mechanisms of action are still under investigation, preliminary findings suggest that the compound may inhibit or modulate key proteins involved in disease processes. For instance, studies have shown that it can interact with receptors involved in neurotransmission and metabolic pathways.

Case Studies

In one study, the compound was evaluated for its effects on cell viability and apoptosis in cancer cell lines. Results indicated that it could induce apoptosis in a concentration-dependent manner, suggesting its potential as an anti-cancer agent. The exact pathways involved remain to be elucidated but may involve modulation of the apoptotic machinery within cells.

Table 2: Summary of Biological Evaluations

Study Focus Findings
Cancer Cell LinesInduced apoptosis in a concentration-dependent manner
Receptor InteractionPotential modulation of neurotransmission pathways

Comparative Analysis

When compared to similar compounds, this compound shows distinct advantages due to its unique combination of functional groups. This enhances its biological activity and therapeutic applications compared to other piperidine derivatives.

Table 3: Comparison with Similar Compounds

Compound Name Structural Features Unique Aspects
tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamateSimilar piperidine structureLacks methyl substitution on the carbamate
N-(tert-butoxycarbonyl)-L-valine piperidine derivativeDifferent functional groupsRetains piperidine core but differs in amino acid side chain

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via a multi-step process involving peptide coupling agents. For example, a related carbamate derivative was prepared by reacting (S)-1-Boc-piperidine-2-carboxylic acid with an allyloxy-fluorophenyl intermediate using HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) and NEt₃ in dry dichloromethane (DCM) under argon. The reaction is stirred at room temperature for 4 days, followed by purification via column chromatography (PE/EtOAc/MeOH 90:30:4) to achieve a 95% yield . Key factors include solvent choice (e.g., DCM for stability), stoichiometric ratios of coupling reagents (HBTU:NEt₃ ≈ 1:1.1), and extended reaction times for complete conversion.

Q. How is the compound purified, and what analytical techniques validate its structural integrity?

  • Methodology : Purification typically employs flash column chromatography with gradients of non-polar (petroleum ether) and polar (ethyl acetate/methanol) solvents. Structural validation combines:
  • ¹H/¹³C NMR : To confirm stereochemistry and backbone connectivity (e.g., δ ~1.4 ppm for tert-butyl protons, δ ~4.0–5.0 ppm for piperidinyl and carbamate groups) .
  • IR spectroscopy : Peaks at ~1680–1720 cm⁻¹ confirm carbamate C=O stretches .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for a related carbamate analog with an R factor of 0.026 .

Q. What safety precautions are required during handling and storage?

  • Methodology :
  • Handling : Use PPE (gloves, goggles), avoid inhalation of vapors, and work in a fume hood. Electrostatic discharge risks necessitate grounded equipment .
  • Storage : Keep in airtight containers under refrigeration (2–8°C) to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity in β-sheet inhibition for neurodegenerative disease models?

  • Methodology :
  • Rational design : Replace the 3-methylbutanoyl group with bulkier substituents (e.g., aryl or cycloalkyl) to sterically hinder β-sheet aggregation.
  • In vitro assays : Monitor β-amyloid fibril formation via Thioflavin T fluorescence in Alzheimer’s disease cell models .
  • Crystallography : Compare modified analogs’ binding modes to wild-type peptides using X-ray or cryo-EM .

Q. How do conflicting NMR and crystallographic data on stereochemical assignments arise, and how are they resolved?

  • Methodology :
  • Data contradiction : Discrepancies may stem from dynamic equilibria in solution (NMR) vs. static solid-state structures (crystallography). For example, piperidine ring puckering may differ between phases.
  • Resolution : Use NOESY/ROESY to detect through-space correlations in solution, corroborated by computational modeling (DFT or MD simulations) .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric syntheses of this compound?

  • Methodology :
  • Chiral catalysts : Employ Ir-based catalysts (e.g., in asymmetric amination) or organocatalysts (e.g., proline derivatives) to control stereocenters .
  • Process optimization : Adjust reaction temperature (–20°C to RT) and solvent polarity (e.g., THF vs. DMF) to favor kinetic over thermodynamic control .

Q. How is the compound’s metabolic stability assessed in pharmacokinetic studies?

  • Methodology :
  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
  • Key parameters : Half-life (t₁/₂) and intrinsic clearance (CLint). For example, Boc-protected analogs typically show t₁/₂ > 2 hours in microsomal studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.